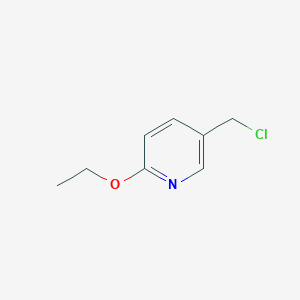

5-(Chloromethyl)-2-ethoxypyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-(chloromethyl)-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPYKWBMFYRNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441344 | |

| Record name | 5-(CHLOROMETHYL)-2-ETHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101990-71-0 | |

| Record name | 5-(Chloromethyl)-2-ethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101990-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(CHLOROMETHYL)-2-ETHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Chloromethyl)-2-ethoxypyridine chemical properties

An In-depth Technical Guide to 5-(Chloromethyl)-2-ethoxypyridine

Introduction

5-(Chloromethyl)-2-ethoxypyridine is a pyridine derivative of significant interest in organic synthesis and medicinal chemistry. Characterized by a reactive chloromethyl group at the 5-position and an electron-donating ethoxy group at the 2-position, this compound serves as a versatile building block for the creation of more complex molecules.[1] Its structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of 5-(Chloromethyl)-2-ethoxypyridine are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | 5-(Chloromethyl)-2-ethoxypyridine | [1] |

| CAS Number | 101990-71-0 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO | [1][2] |

| Molecular Weight | 171.62 g/mol | [1][2] |

| Appearance | Solid | [3] |

| SMILES | CCOc1ccc(CCl)cn1 | [2] |

| InChI | 1S/C8H10ClNO.ClH/c1-2-11-8-4-3-7(5-9)10-6-8;/h3-4,6H,2,5H2,1H3;1H | [3] |

| InChI Key | AVPYKWBMFYRNSF-UHFFFAOYSA-N |

Synthesis and Manufacturing

Several synthetic routes have been established for the preparation of 5-(Chloromethyl)-2-ethoxypyridine, each with distinct advantages and starting materials.

-

Chloromethylation of 2-Ethoxypyridine : This is a direct approach where 2-ethoxypyridine undergoes an electrophilic substitution reaction.[1] Typically, this involves reacting the precursor with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group onto the 5-position of the pyridine ring.[1]

-

Selective Chlorination of 2-Ethoxy-5-methylpyridine : Another strategy involves the direct, selective chlorination of the methyl group of 2-ethoxy-5-methylpyridine.[1] This method often employs chlorine gas in a suitable solvent, requiring careful control of reaction conditions to prevent over-chlorination.[1]

-

Nucleophilic Aromatic Substitution : This route starts with 2-chloro-5-chloromethylpyridine, a key intermediate in the production of neonicotinoid insecticides.[1] The 2-chloro substituent is displaced by sodium ethoxide in a nucleophilic aromatic substitution reaction to yield the final product.[1] This reaction may require elevated temperatures to proceed effectively.[1]

-

From (2-ethoxy-5-pyridinyl)methanol : An alternative synthesis begins with the corresponding hydroxymethyl derivative, (2-ethoxy-5-pyridinyl)methanol. The hydroxyl group is then converted to a chloro group using standard chlorinating agents.[1]

Caption: Synthetic pathways to 5-(Chloromethyl)-2-ethoxypyridine.

Chemical Reactivity

The reactivity of 5-(Chloromethyl)-2-ethoxypyridine is primarily governed by the chloromethyl group. This group is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of various functional groups onto the pyridine core, making it a key building block in synthetic chemistry.[1]

-

Reaction with Amines : It readily reacts with primary or secondary amines to form the corresponding aminomethylpyridine derivatives.[1]

-

Reaction with Thiols : Thiols can displace the chloride to form thioether linkages, a common strategy in the synthesis of certain pharmaceuticals.[1]

-

Reaction with Alcohols/Alkoxides : Alcohols or alkoxides react to displace the chloride, forming ether linkages.[1]

Beyond substitution, the chloromethyl group can also be transformed through other reactions:

-

Oxidation : The chloromethyl group can be oxidized to yield the corresponding aldehyde or carboxylic acid derivatives.[1]

-

Reduction : The chloromethyl group can be reduced to a methyl group.[1]

Caption: Key reactions of 5-(Chloromethyl)-2-ethoxypyridine.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and purification of chemical compounds. Below is a representative protocol for the synthesis of a related compound, 2-chloro-5-chloromethylpyridine, which illustrates the general techniques applicable to the synthesis of 5-(Chloromethyl)-2-ethoxypyridine.

Example Protocol: Synthesis of 2-Chloro-5-chloromethylpyridine from (5-chloropyridin-2-yl)methanol

This procedure involves the conversion of a hydroxymethyl group to a chloromethyl group using thionyl chloride.

-

Reaction Setup : A solution of (5-chloropyridin-2-yl)methanol (e.g., 2.10 g, 14.6 mmol) in dichloromethane (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.[4] The flask is cooled to 0 °C in an ice bath.[4]

-

Addition of Reagents : Thionyl chloride (e.g., 1.60 mL, 21.9 mmol) is added to the cooled solution, followed by a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 50 μL).[4]

-

Reaction : The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 4 hours) to ensure complete conversion.[4]

-

Workup : The reaction mixture is concentrated under reduced pressure to remove the solvent and excess thionyl chloride.[4] The resulting residue is reconstituted in water, ethyl acetate, and a saturated sodium bicarbonate solution to neutralize any remaining acid.[4] The organic layer is separated, washed with saturated sodium chloride solution, dried over a drying agent like magnesium sulfate, filtered, and concentrated.[4]

-

Purification : The crude product is purified by silica gel chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-chloro-2-(chloromethyl)pyridine.[4]

Caption: General workflow for synthesis and purification.

Applications in Drug Development and Research

Pyridine and its derivatives are ubiquitous scaffolds in approved drugs, contributing to their biological activity.[5] The specific functionalization of compounds like 5-(Chloromethyl)-2-ethoxypyridine offers unique advantages for synthetic chemists in drug discovery.

The reactive chloromethyl group serves as a crucial "handle" for chemical modification.[1][5] It enables the straightforward introduction of diverse chemical moieties through reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).[5] This versatility is essential for exploring structure-activity relationships (SAR) and optimizing the properties of drug candidates, such as potency, selectivity, and pharmacokinetics.[5]

This compound is a valuable intermediate for synthesizing a wide range of therapeutic agents and agrochemicals.[1][6] For instance, the structurally related 2-chloro-5-(chloromethyl)pyridine is a vital intermediate for widely used neonicotinoid insecticides.[1] The ability of the chloromethyl group to alkylate biomolecules like proteins and nucleic acids also makes its derivatives useful as biochemical probes to investigate enzyme activities and cellular pathways.[6]

Safety and Handling

Based on safety data for structurally similar compounds like 2-chloro-5-(chloromethyl)pyridine, appropriate safety precautions are necessary when handling 5-(Chloromethyl)-2-ethoxypyridine.

-

Hazards : These types of compounds can be harmful if swallowed, cause skin irritation or severe burns, and lead to serious eye irritation or damage.[7][8] They may also cause respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE) : It is essential to wear protective gloves, protective clothing, and eye/face protection.[7][9] In cases of inadequate ventilation, a suitable respirator should be worn.[9]

-

Handling : Use only in well-ventilated areas or under a chemical fume hood.[7][9] Avoid breathing dust, fumes, or vapors and prevent contact with skin and eyes.[9][10] Do not eat, drink, or smoke when using this product.[7]

-

First Aid :

-

If Swallowed : Call a poison center or doctor immediately. Rinse mouth.[7][9]

-

If on Skin : Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][9]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]

-

If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[9][10]

-

Always consult the specific Safety Data Sheet (SDS) for 5-(Chloromethyl)-2-ethoxypyridine before use.

References

- 1. 5-(Chloromethyl)-2-ethoxypyridine | 101990-71-0 | Benchchem [benchchem.com]

- 2. 5-(chloromethyl)-2-ethoxypyridine | 101990-71-0 | Buy Now [molport.com]

- 3. 2-(Chloromethyl)-5-ethoxypyridine hydrochloride [sigmaaldrich.com]

- 4. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy 2-(Chloromethyl)-5-ethoxypyridine hydrochloride | 133238-81-0 [smolecule.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 5-(Chloromethyl)-2-ethoxypyridine

CAS Number: 101990-71-0

This technical guide provides a comprehensive overview of 5-(Chloromethyl)-2-ethoxypyridine, a versatile pyridine derivative crucial in the development of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, reactivity, and safety protocols, supported by experimental methodologies and data visualizations.

Core Chemical and Physical Properties

5-(Chloromethyl)-2-ethoxypyridine is distinguished by a reactive chloromethyl group at the 5-position and an electron-donating ethoxy group at the 2-position of the pyridine ring.[1] This unique structure makes it a valuable synthetic intermediate.[1]

| Property | Value | Reference |

| CAS Number | 101990-71-0 | [1] |

| IUPAC Name | 5-(Chloromethyl)-2-ethoxypyridine | [1] |

| Molecular Formula | C₈H₁₀ClNO | [1][2][3] |

| Molecular Weight | 171.62 g/mol | [1][2][3] |

| Canonical SMILES | CCOC1=CN=C(C=C1)CCl | |

| InChI Key | HBJUVVNQGJLIGO-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of 5-(Chloromethyl)-2-ethoxypyridine can be accomplished through several strategic routes, each starting from different precursors. The choice of method often depends on the availability of starting materials and desired scale.

Key Synthetic Pathways:

-

Chloromethylation of 2-Ethoxypyridine: This is a direct approach where 2-ethoxypyridine is reacted with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group.[1]

-

Direct Chlorination of 2-Ethoxy-5-methylpyridine: This method involves the selective chlorination of the methyl group, often using chlorine gas.[1] Careful control of the reaction is necessary to prevent over-chlorination.[1] N,N-dimethylformamide (DMF) can act as both a solvent and a catalyst in this radical substitution reaction.[1]

-

Nucleophilic Aromatic Substitution: This route involves reacting 2-chloro-5-chloromethylpyridine with sodium ethoxide (NaOEt).[1] The ethoxy group displaces the chlorine atom at the 2-position of the pyridine ring.[1] This reaction is often carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[1]

Experimental Protocols

Protocol 1: Chloromethylation of 2-Ethoxypyridine [1]

-

React 2-ethoxypyridine with formaldehyde and hydrochloric acid.

-

Maintain acidic conditions throughout the reaction.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Purify the crude product by distillation or column chromatography.

Protocol 2: Nucleophilic Substitution of 2-Chloro-5-chloromethylpyridine [1]

-

Dissolve 2-chloro-5-chloromethylpyridine in dimethyl sulfoxide (DMSO).

-

Add sodium ethoxide to the solution.

-

Heat the reaction mixture to 100°C.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent and purify as needed.

Chemical Reactivity and Applications

The reactivity of 5-(Chloromethyl)-2-ethoxypyridine is primarily driven by the chloromethyl group, which is an excellent site for nucleophilic substitution.[1] This allows for the facile introduction of various functional groups, making it a key building block in medicinal chemistry and agrochemical synthesis.[1]

Key Reactions:

-

With Amines: Forms aminomethylpyridines.[1]

-

With Thiols: Creates thioether linkages.[1]

-

With Alcohols/Alkoxides: Yields ether linkages.[1]

The pyridine ring itself, along with the ethoxy group, influences the electronic properties of the molecule and can participate in interactions with biological targets.[4] Halomethyl pyridines are recognized for their exceptional utility as synthetic intermediates in constructing complex heterocyclic systems.[1]

Spectroscopic Data Interpretation

While specific spectral data for this compound is not publicly available, the expected characteristics can be predicted based on its structure and general spectroscopic principles.[5]

| Technique | Expected Features |

| ¹H NMR | - Signals in the aromatic region for the pyridine ring protons. - A singlet for the -CH₂Cl protons. - A quartet and a triplet for the ethoxy group (-OCH₂CH₃) protons. |

| ¹³C NMR | - Resonances in the aromatic region for the pyridine ring carbons. - A signal for the chloromethyl carbon (-CH₂Cl). - Two signals corresponding to the ethoxy group carbons. |

| IR Spectroscopy | - C-H stretching vibrations for the aromatic and aliphatic groups. - C=N and C=C stretching vibrations characteristic of the pyridine ring. - C-O stretching for the ethoxy group. - C-Cl stretching vibration. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (171.62 g/mol ). - Characteristic fragmentation patterns, including the loss of the chloromethyl group or the ethoxy group. |

Safety and Handling

Proper safety precautions are essential when handling 5-(Chloromethyl)-2-ethoxypyridine and related compounds. The following information is based on safety data for structurally similar chemicals.

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection.[6] Use in a well-ventilated area or under a chemical fume hood.[6][7] |

| Handling | Wash hands and any exposed skin thoroughly after handling.[6][8] Do not eat, drink, or smoke when using this product.[6][8] Avoid breathing dust, fumes, or vapors.[6][7] |

| Storage | Store in a well-ventilated place.[6][7] Keep the container tightly closed and store locked up.[6][7] Store away from incompatible materials such as strong oxidizing agents.[8] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention.[6][7] |

| First Aid (Skin) | Take off immediately all contaminated clothing.[6] Rinse skin with water or shower.[6] |

| First Aid (Ingestion) | Rinse mouth.[6] Do NOT induce vomiting.[6] Call a poison center or doctor immediately.[6] |

| First Aid (Inhalation) | Remove the person to fresh air and keep them comfortable for breathing.[6] |

| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][7] |

References

- 1. 5-(Chloromethyl)-2-ethoxypyridine | 101990-71-0 | Benchchem [benchchem.com]

- 2. aablocks.com [aablocks.com]

- 3. 5-(chloromethyl)-2-ethoxypyridine | 101990-71-0 | Buy Now [molport.com]

- 4. nbinno.com [nbinno.com]

- 5. vce.studypulse.au [vce.studypulse.au]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Molecular Structure and Applications of 5-(Chloromethyl)-2-ethoxypyridine

Abstract: This document provides a comprehensive technical overview of 5-(Chloromethyl)-2-ethoxypyridine (CAS No: 101990-71-0), a heterocyclic compound of significant interest in synthetic chemistry. Characterized by a pyridine core functionalized with a reactive chloromethyl group and an electron-donating ethoxy group, this molecule serves as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide details its molecular structure, physicochemical properties, synthetic routes, and chemical reactivity. Furthermore, it presents example experimental protocols, explores its applications in drug discovery, and outlines essential safety and handling procedures. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

5-(Chloromethyl)-2-ethoxypyridine is a pyridine derivative featuring a chloromethyl substituent at the 5-position and an ethoxy group at the 2-position.[1] The presence of the highly reactive chloromethyl group makes it an excellent electrophilic building block, while the ethoxy group modulates the electronic properties and lipophilicity of the pyridine ring.[1]

Physicochemical Data

The key physicochemical properties of 5-(Chloromethyl)-2-ethoxypyridine are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-(Chloromethyl)-2-ethoxypyridine | [1] |

| CAS Number | 101990-71-0 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| InChI Key | AVPYKWBMFYRNSF-UHFFFAOYSA-N | [1] |

| SMILES | CCOc1ccc(CCl)cn1 |

Spectroscopic Analysis

While specific experimental spectra for this exact compound are not widely published, a structural analysis allows for the prediction of its characteristic spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet in the aliphatic region corresponding to the ethyl protons of the ethoxy group. A singlet for the two protons of the chloromethyl group would likely appear downfield (~4.5-5.0 ppm) due to the electron-withdrawing effect of the chlorine atom and the pyridine ring. The three aromatic protons on the pyridine ring would appear as distinct signals in the aromatic region (~7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The two carbons of the ethoxy group and the single carbon of the chloromethyl group would be found in the upfield region, while the five carbons of the pyridine ring would be located in the downfield aromatic region.

-

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations for both aromatic and aliphatic groups. Key signals would include C-O stretching for the ether linkage and C-Cl stretching for the chloromethyl group. Aromatic C=N and C=C stretching vibrations characteristic of the pyridine ring would also be prominent.

Synthesis and Reactivity

The synthesis of 5-(Chloromethyl)-2-ethoxypyridine can be accomplished through several strategic routes, leveraging different precursors and reaction types.

Synthetic Pathways

Key synthetic strategies include:

-

Chloromethylation of 2-ethoxypyridine: A common and direct method involving an electrophilic substitution reaction on the 2-ethoxypyridine ring using formaldehyde and hydrochloric acid.[1]

-

Selective Chlorination: This approach starts with 2-ethoxy-5-methylpyridine, where the methyl group is selectively chlorinated, often using chlorine gas.[1]

-

Nucleophilic Aromatic Substitution: This route involves reacting 2-chloro-5-chloromethylpyridine with sodium ethoxide. The ethoxide displaces the chlorine atom at the 2-position of the pyridine ring.[1]

Caption: Major synthetic routes to 5-(Chloromethyl)-2-ethoxypyridine.

Chemical Reactivity

The reactivity of this compound is dominated by the chloromethyl group, which serves as a potent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups.[1]

-

Substitution with Amines: Forms aminomethylpyridine derivatives.[1]

-

Substitution with Thiols: Reacts to create thioether linkages.[1]

-

Substitution with Alcohols/Alkoxides: Displaces the chloride to form new ether linkages.[1]

-

Oxidation: The chloromethyl group can be oxidized to yield the corresponding aldehyde or carboxylic acid derivatives.[1]

-

Reduction: The chloromethyl group can be reduced to a simple methyl group.[1]

Caption: Key reactions and derivatizations of 5-(Chloromethyl)-2-ethoxypyridine.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and subsequent reaction of 5-(Chloromethyl)-2-ethoxypyridine. Researchers should optimize these protocols based on laboratory conditions and scale.

Protocol: Synthesis via Chloromethylation of 2-Ethoxypyridine

This protocol is a representative example of an electrophilic substitution to install the chloromethyl group.

| Step | Procedure | Notes |

| 1. Reagent Preparation | In a suitable reaction vessel, charge 2-ethoxypyridine (1.0 eq). | Ensure the vessel is equipped with a stirrer and placed in an ice bath for temperature control. |

| 2. Reaction Initiation | Slowly add a mixture of formaldehyde (e.g., paraformaldehyde, ~1.5 eq) and concentrated hydrochloric acid (~3.0 eq) to the cooled solution. | This is an exothermic reaction. Maintain the temperature below 10 °C during addition. |

| 3. Reaction | Allow the mixture to warm to room temperature and stir for 12-24 hours. | Monitor reaction progress using an appropriate technique (e.g., TLC or GC-MS). |

| 4. Workup | Carefully quench the reaction by pouring it over crushed ice and neutralizing with a base (e.g., NaHCO₃ or NaOH solution) to a pH of ~7-8. | Perform quenching and neutralization slowly in a well-ventilated fume hood. |

| 5. Extraction | Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. | Combine the organic layers. |

| 6. Purification | Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. | Use an appropriate eluent system (e.g., hexane/ethyl acetate gradient) for purification. |

Protocol: Nucleophilic Substitution with a Primary Amine

This protocol demonstrates the utility of the title compound in forming a C-N bond.

| Step | Procedure | Notes |

| 1. Reagent Preparation | Dissolve 5-(Chloromethyl)-2-ethoxypyridine (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile). | |

| 2. Addition of Nucleophile | Add the primary amine (R-NH₂, ~1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or K₂CO₃, ~1.5 eq) to the solution. | The base acts as a scavenger for the HCl generated during the reaction. |

| 3. Reaction | Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed. | Reaction time can vary from 2 to 12 hours. Monitor by TLC. |

| 4. Workup | Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). | |

| 5. Washing | Wash the organic layer sequentially with water and brine to remove the solvent and base. | |

| 6. Purification | Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography or recrystallization to obtain the desired aminomethylpyridine product. |

Applications in Research and Drug Development

5-(Chloromethyl)-2-ethoxypyridine is not typically a pharmacologically active agent itself but is a critical intermediate for synthesizing more complex molecules. Its value lies in providing a robust scaffold that can be elaborated through its reactive chloromethyl handle.

-

Scaffold for Drug Discovery: The pyridine ring is a "privileged scaffold" found in thousands of known drugs.[2] This compound provides an efficient entry point to novel pyridine-based molecules.

-

Structure-Activity Relationship (SAR) Studies: The ease with which the chloro- group can be displaced allows chemists to rapidly generate libraries of related compounds. By reacting it with various amines, thiols, and alcohols, researchers can systematically probe how different functional groups affect a molecule's biological activity, helping to optimize lead compounds.

-

Synthesis of Biologically Active Agents: Its derivatives have been explored for various therapeutic targets. The ability to form covalent bonds via alkylation is a mechanism of action for certain enzyme inhibitors and is a property that can be incorporated into final drug candidates.[3] An analog, 2-chloro-5-(chloromethyl)pyridine, is a vital intermediate in the production of widely used neonicotinoid insecticides.

Caption: Role of 5-(Chloromethyl)-2-ethoxypyridine in a drug discovery workflow.

Safety and Handling

While a specific safety data sheet for 5-(Chloromethyl)-2-ethoxypyridine is not universally available, data from closely related analogs like 2-chloro-5-(chloromethyl)pyridine suggest that it should be handled with care.

-

General Hazards: Assumed to be harmful if swallowed and may cause skin and eye irritation or burns.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier before use and handle in accordance with good laboratory practices.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-(Chloromethyl)-2-ethoxypyridine

This document provides a comprehensive technical overview of 5-(chloromethyl)-2-ethoxypyridine, a key heterocyclic building block in organic synthesis. It details the compound's chemical identity, physicochemical properties, established synthetic routes, and significant chemical reactions. Furthermore, it explores the biological context of related pyridine structures, highlighting their relevance in drug discovery and development.

Chemical Identity and Properties

5-(Chloromethyl)-2-ethoxypyridine is a substituted pyridine derivative characterized by a reactive chloromethyl group at the 5-position and an electron-donating ethoxy group at the 2-position.[1] This specific arrangement of functional groups makes it a valuable and versatile intermediate for creating more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]

IUPAC Name: 5-(Chloromethyl)-2-ethoxypyridine

Synonyms:

-

Pyridine, 5-(chloromethyl)-2-ethoxy-

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for 5-(Chloromethyl)-2-ethoxypyridine.

| Property | Value | Source |

| CAS Number | 101990-71-0 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| InChI Key | AVPYKWBMFYRNSF-UHFFFAOYSA-N | [1] |

Synthesis of 5-(Chloromethyl)-2-ethoxypyridine

Several synthetic strategies have been developed to produce 5-(chloromethyl)-2-ethoxypyridine. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The primary routes include the direct chloromethylation of an ethoxypyridine precursor and the nucleophilic aromatic substitution of a di-chlorinated pyridine.

Mandatory Visualization: Synthetic Workflow

Caption: Key synthetic routes to 5-(Chloromethyl)-2-ethoxypyridine.

Experimental Protocols: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of 5-(chloromethyl)-2-ethoxypyridine from 2-chloro-5-(chloromethyl)pyridine and sodium ethoxide. This method is effective for introducing the ethoxy group onto the pyridine ring.[1]

Materials:

-

2-Chloro-5-(chloromethyl)pyridine

-

Sodium ethoxide (NaOEt)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 2-chloro-5-(chloromethyl)pyridine in anhydrous DMSO.

-

Add sodium ethoxide to the solution. The molar ratio should be optimized, but a slight excess of sodium ethoxide is typically used.

-

Heat the reaction mixture to 100°C with vigorous stirring.[1]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

-

Carefully pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by silica gel column chromatography if necessary to yield pure 5-(chloromethyl)-2-ethoxypyridine.

Chemical Reactivity and Downstream Applications

The synthetic utility of 5-(chloromethyl)-2-ethoxypyridine stems from the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, making it a crucial intermediate for building more complex molecular architectures.

Mandatory Visualization: Reactivity Workflow

Caption: Key reactions of 5-(Chloromethyl)-2-ethoxypyridine.

Experimental Protocols: Example Reaction with an Amine

This protocol provides a general method for the synthesis of N-substituted aminomethylpyridine derivatives via nucleophilic substitution.

Materials:

-

5-(Chloromethyl)-2-ethoxypyridine

-

A primary or secondary amine (e.g., piperidine)

-

A suitable solvent (e.g., acetonitrile or N,N-Dimethylformamide (DMF))

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-(chloromethyl)-2-ethoxypyridine in the chosen solvent, add the amine (typically 1.1 to 1.5 equivalents) and the base (typically 2.0 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed, as monitored by TLC.

-

Upon completion, cool the reaction to room temperature.

Work-up and Purification:

-

If the solvent is water-miscible (like DMF or acetonitrile), dilute the mixture with water and extract several times with a solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers and wash with water and brine to remove residual solvent and salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford the desired aminomethylpyridine derivative.[1]

Biological Context and Potential Signaling Pathways

While 5-(chloromethyl)-2-ethoxypyridine is primarily a synthetic intermediate, the broader class of pyridine derivatives is of significant interest in medicinal chemistry due to a wide range of biological activities.[] Studies on structurally related compounds have shown that the pyridine core is a key pharmacophore in agents designed to modulate critical cellular signaling pathways.

For instance, certain 2-oxo-pyridine derivatives have been investigated for their anti-proliferative activity against cancer cell lines.[3] These compounds have shown inhibitory effects on key receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Inhibition of these receptors can block downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis. The potential for the chloromethyl group to act as an alkylating agent could also contribute to cytotoxic effects by covalently modifying biomolecules like proteins and nucleic acids.[4]

Mandatory Visualization: Example Signaling Pathway

Caption: Inhibition of EGFR/VEGFR-2 signaling by pyridine derivatives.

References

- 1. 5-(Chloromethyl)-2-ethoxypyridine | 101990-71-0 | Benchchem [benchchem.com]

- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2-(Chloromethyl)-5-ethoxypyridine hydrochloride | 133238-81-0 [smolecule.com]

Synthesis of 5-(Chloromethyl)-2-ethoxypyridine from 2-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-(chloromethyl)-2-ethoxypyridine from 2-ethoxypyridine. The primary synthetic route discussed is the direct chloromethylation, an electrophilic aromatic substitution reaction. This document provides a comprehensive overview of the methodology, including a detailed experimental protocol, expected outcomes, and purification techniques, drawing upon established chemical principles and analogous procedures for related compounds.

Overview of the Synthesis

The synthesis of 5-(chloromethyl)-2-ethoxypyridine from 2-ethoxypyridine is most commonly achieved through a chloromethylation reaction. This reaction introduces a chloromethyl group (-CH₂Cl) onto the pyridine ring, typically at the 5-position due to the directing effects of the ethoxy group. The standard reagents for this transformation are formaldehyde and hydrogen chloride under acidic conditions[1]. The ethoxy group at the 2-position activates the pyridine ring towards electrophilic substitution, facilitating the introduction of the chloromethyl group.

An alternative, though less direct, synthetic approach involves the chlorination of 2-ethoxy-5-methylpyridine[1]. This method requires the prior synthesis of the methyl-substituted precursor and subsequent selective chlorination of the methyl group, which can sometimes lead to side products if not carefully controlled.

The resulting 5-(chloromethyl)-2-ethoxypyridine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the reactive chloromethyl group that can readily undergo nucleophilic substitution[1].

Experimental Protocol: Chloromethylation of 2-Ethoxypyridine

This section provides a detailed experimental protocol for the synthesis of 5-(chloromethyl)-2-ethoxypyridine. The following procedure is based on the general principles of the Blanc chloromethylation reaction and protocols for similar pyridine derivatives.

2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 2-Ethoxypyridine | 123.15 | 1.03 | ≥98% |

| Paraformaldehyde | (CH₂O)n | ~0.88 | ≥95% |

| Concentrated Hydrochloric Acid | 36.46 | ~1.18 | 37% (w/w) |

| Dichloromethane (DCM) | 84.93 | 1.33 | ACS grade |

| Saturated Sodium Bicarbonate Solution | 84.01 (solute) | ~1.07 | - |

| Anhydrous Sodium Sulfate | 142.04 | 2.66 | ≥99% |

| Silica Gel | - | - | 60-120 mesh |

| Hexane | 86.18 | 0.659 | ACS grade |

| Ethyl Acetate | 88.11 | 0.902 | ACS grade |

2.2. Reaction Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-ethoxypyridine (12.3 g, 0.1 mol) and concentrated hydrochloric acid (50 mL).

-

Addition of Formaldehyde: To this stirred solution, add paraformaldehyde (3.3 g, 0.11 mol based on CH₂O monomer) in small portions over 15 minutes. The addition may be slightly exothermic.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice (100 g).

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Perform this step in a fume hood as effervescence will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

2.3. Purification

The crude 5-(chloromethyl)-2-ethoxypyridine is typically purified by column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate).

-

Fraction Collection: Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield 5-(chloromethyl)-2-ethoxypyridine as an oil or low-melting solid.

Expected Results and Characterization

3.1. Yield and Purity

| Parameter | Expected Value |

| Yield | 60-75% |

| Purity (by HPLC) | >95% |

| Appearance | Colorless to pale yellow oil |

3.2. Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (d, J=2.4 Hz, 1H), 7.60 (dd, J=8.4, 2.4 Hz, 1H), 6.70 (d, J=8.4 Hz, 1H), 4.55 (s, 2H), 4.35 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.5, 148.0, 139.0, 128.5, 111.0, 62.0, 45.0, 14.5 |

| Mass Spectrometry (EI-MS) | m/z 171 (M⁺), 173 (M+2)⁺, 136, 108 |

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of 5-(chloromethyl)-2-ethoxypyridine.

Caption: Experimental workflow for the synthesis of 5-(Chloromethyl)-2-ethoxypyridine.

Caption: Simplified reaction mechanism for the chloromethylation of 2-ethoxypyridine.

References

Physical and chemical properties of 5-(Chloromethyl)-2-ethoxypyridine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 5-(Chloromethyl)-2-ethoxypyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Physical and Chemical Properties

5-(Chloromethyl)-2-ethoxypyridine is a pyridine derivative characterized by a reactive chloromethyl group at the 5-position and an electron-donating ethoxy group at the 2-position.[1] These features make it a valuable intermediate in organic synthesis.[1]

Table 1: Physical and Chemical Properties of 5-(Chloromethyl)-2-ethoxypyridine

| Property | Value | Source(s) |

| IUPAC Name | 5-(Chloromethyl)-2-ethoxypyridine | [1] |

| CAS Number | 101990-71-0 | [1][2] |

| Molecular Formula | C₈H₁₀ClNO | [1][2] |

| Molecular Weight | 171.62 g/mol | [1][2] |

| SMILES | CCOc1ccc(CCl)cn1 | [2] |

| InChI Key | AVPYKWBMFYRNSF-UHFFFAOYSA-N | [1] |

Chemical Synthesis

Several synthetic routes have been developed for the preparation of 5-(Chloromethyl)-2-ethoxypyridine, each with distinct advantages and disadvantages.

Protocol 2.1: Chloromethylation of 2-Ethoxypyridine

This direct approach involves the electrophilic substitution of 2-ethoxypyridine to introduce a chloromethyl group.[1]

-

Reagents: 2-ethoxypyridine, formaldehyde, hydrochloric acid.[1]

-

Procedure: 2-ethoxypyridine is reacted with formaldehyde and hydrochloric acid under acidic conditions.[1] The reaction introduces the chloromethyl group, primarily at the 5-position of the pyridine ring.[1] Careful control of reaction conditions is necessary to optimize yield and minimize side products.

Protocol 2.2: Selective Chlorination of 2-Ethoxy-5-methylpyridine

This method involves the direct chlorination of the methyl group of 2-ethoxy-5-methylpyridine.[1]

-

Reagents: 2-ethoxy-5-methylpyridine, chlorine gas.[1]

-

Solvent: N,N-dimethylformamide (DMF) is a suitable solvent for this reaction.[1]

-

Procedure: Chlorine gas is bubbled through a solution of 2-ethoxy-5-methylpyridine in DMF.[1] The reaction conditions must be carefully controlled to prevent over-chlorination and ensure selectivity for the methyl group.[1]

Protocol 2.3: Nucleophilic Aromatic Substitution

This route utilizes 2-chloro-5-chloromethylpyridine as a precursor and introduces the ethoxy group via nucleophilic substitution.[1]

-

Reagents: 2-chloro-5-chloromethylpyridine, sodium ethoxide (NaOEt).[1]

-

Solvent: Dimethyl sulfoxide (DMSO).[1]

-

Procedure: 2-chloro-5-chloromethylpyridine is reacted with sodium ethoxide in DMSO.[1] The reaction typically requires elevated temperatures, around 100°C, for the ethoxy group to effectively displace the chlorine atom at the 2-position of the pyridine ring.[1]

Protocol 2.4: Transformation from (2-ethoxy-5-pyridinyl)methanol

This alternative synthesis starts with the corresponding hydroxymethyl derivative.[1]

-

Reagents: (2-ethoxy-5-pyridinyl)methanol, a suitable chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride).

-

Procedure: The hydroxyl group of (2-ethoxy-5-pyridinyl)methanol is converted to a chloro group using a standard chlorinating agent.[1] This transformation provides a versatile method for preparing the target compound from a readily available precursor.[1]

Caption: Synthetic routes to 5-(Chloromethyl)-2-ethoxypyridine.

Chemical Reactivity

The primary site of reactivity in 5-(Chloromethyl)-2-ethoxypyridine is the chloromethyl group, which is susceptible to nucleophilic substitution reactions.[1] This reactivity allows for the introduction of a wide range of functional groups onto the pyridine core, making it a versatile building block in organic synthesis.[1]

3.1. Nucleophilic Substitution Reactions

The chlorine atom of the chloromethyl group can be readily displaced by various nucleophiles.[1]

-

Amines: Reaction with amines yields the corresponding aminomethylpyridines.[1]

-

Thiols: Thiols react to form thioether linkages.[1]

-

Alcohols/Alkoxides: Alcohols or alkoxides can displace the chloride to form ether linkages.[1]

3.2. Other Transformations

The chloromethyl group can also undergo other chemical modifications:

-

Oxidation: The chloromethyl group can be oxidized to the corresponding aldehyde or carboxylic acid derivatives.[1]

-

Reduction: The chloromethyl group can be reduced to a methyl group.[1]

Caption: Workflow for a nucleophilic substitution reaction.

Applications

5-(Chloromethyl)-2-ethoxypyridine is primarily used as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, with both a reactive site and a modifiable pyridine core, allows for the construction of diverse molecular architectures. The related compound, 2-chloro-5-chloromethylpyridine, is a vital intermediate in the production of neonicotinoid insecticides.[1]

Safety Information

-

Hazards: Similar compounds are harmful if swallowed, may cause skin irritation, and can lead to serious eye irritation or damage.[3][4] They may also cause respiratory irritation.[3]

-

Precautions: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated area or under a chemical fume hood, and wearing appropriate personal protective equipment (PPE).[5][6]

-

Personal Protective Equipment: Recommended PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5][6][7] In case of dust formation or inadequate ventilation, respiratory protection may be necessary.[4][6]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water.[3][5] If inhaled, move to fresh air.[5] Seek medical attention if symptoms persist.[3][7]

Disclaimer: This information is for educational purposes only. Always consult the specific Safety Data Sheet (SDS) for the compound before handling and use.

References

- 1. 5-(Chloromethyl)-2-ethoxypyridine | 101990-71-0 | Benchchem [benchchem.com]

- 2. 5-(chloromethyl)-2-ethoxypyridine | 101990-71-0 | Buy Now [molport.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. capotchem.com [capotchem.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

In-depth Technical Guide on 5-(Chloromethyl)-2-ethoxypyridine: Safety and Handling

Chemical Identification and Properties

5-(Chloromethyl)-2-ethoxypyridine is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily attributed to the chloromethyl group, which is susceptible to nucleophilic substitution, and the electron-donating ethoxy group that influences the pyridine ring's electronic properties.[1]

Table 1: Physicochemical Properties of 5-(Chloromethyl)-2-ethoxypyridine

| Property | Value | Source |

| IUPAC Name | 5-(Chloromethyl)-2-ethoxypyridine | Benchchem[1] |

| CAS Number | 101990-71-0 | Benchchem[1] |

| Molecular Formula | C₈H₁₀ClNO | Benchchem[1] |

| Molecular Weight | 171.62 g/mol | Benchchem[1] |

Hazard Identification and Classification (Based on Analogue Data)

Due to the lack of a specific SDS, the hazard classification for 5-(Chloromethyl)-2-ethoxypyridine is inferred from the closely related compound, 2-Chloro-5-(chloromethyl)pyridine. The presence of the reactive chloromethyl group suggests similar hazardous properties.

Table 2: GHS Hazard Classification for Analogue Compound 2-Chloro-5-(chloromethyl)pyridine

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[2] |

| Sensitization, Skin | Not specified | May cause sensitization by skin contact[3] |

Potential Health Effects:

-

Ingestion: Based on analogue data, accidental ingestion may be harmful, potentially causing chemical burns in the oral cavity and gastrointestinal tract.[3]

-

Inhalation: Vapors or mists may be irritating to the respiratory tract.[3]

-

Skin Contact: Direct contact is likely to cause chemical burns.[3] There is also a potential for skin sensitization.[3]

-

Eye Contact: Direct contact can cause severe eye damage.[3]

Exposure Controls and Personal Protection

Given the potential hazards, stringent safety measures should be implemented when handling 5-(Chloromethyl)-2-ethoxypyridine.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[4] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[4] |

First Aid Measures

The following first aid measures are based on the potential hazards and are general recommendations.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4] |

Firefighting and Stability

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2]

Hazardous Combustion Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[3]

Stability: The compound is expected to be stable under normal conditions. Avoid strong oxidizing agents.[3]

Experimental Protocols

Detailed experimental protocols for the determination of safety data for 5-(Chloromethyl)-2-ethoxypyridine are not available due to the absence of a comprehensive SDS. The GHS classifications for analogue compounds are typically derived from standardized OECD (Organisation for Economic Co-operation and Development) test guidelines for acute toxicity, skin corrosion/irritation, and eye damage/irritation.

Logical Hazard Relationship Diagram

The following diagram illustrates the potential logical relationships between exposure routes and health hazards for a compound with the anticipated toxicological profile of 5-(Chloromethyl)-2-ethoxypyridine.

Caption: Potential Hazard Pathway for 5-(Chloromethyl)-2-ethoxypyridine.

References

A Comprehensive Technical Guide to 5-(Chloromethyl)-2-ethoxypyridine for Chemical Researchers

An In-depth Review of Synthesis, Properties, and Commercial Availability for Drug Development and Agrochemical Professionals

Introduction

5-(Chloromethyl)-2-ethoxypyridine is a key heterocyclic building block utilized in the synthesis of a variety of chemical compounds, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive chloromethyl group and an electron-donating ethoxy group on a pyridine scaffold, makes it a versatile intermediate for introducing the 2-ethoxypyridin-5-ylmethyl moiety into larger molecules. This guide provides a detailed overview of its commercial availability, synthesis, chemical properties, and applications, with a focus on providing practical information for researchers and development scientists.

Commercial Availability and Supplier Information

5-(Chloromethyl)-2-ethoxypyridine is available from a range of commercial chemical suppliers. The purity and available quantities can vary, so it is crucial to consult specific supplier documentation. While a comprehensive Certificate of Analysis (CoA) for every supplier is not publicly available, representative data indicates that purities of 95% or higher are common. Researchers should always request a lot-specific CoA to obtain precise purity and impurity profiles.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Stated Purity |

| Benchchem | 101990-71-0 | 171.62 | Inquire |

| Molport | 101990-71-0 | 171.62 | 95% |

| Sigma-Aldrich (as hydrochloride) | 133238-81-0 | 208.09 | Inquire |

Table 1: Commercial Suppliers and Basic Product Information for 5-(Chloromethyl)-2-ethoxypyridine and its Hydrochloride Salt.

Physicochemical Properties

Detailed experimental data for the physical properties of 5-(Chloromethyl)-2-ethoxypyridine are not extensively published. However, data for its close structural analogs and precursors provide useful estimates.

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| CAS Number | 101990-71-0 | [1] |

| Appearance | Expected to be a solid or oil | Inferred from related compounds |

| Melting Point | 37-42 °C (for 2-chloro-5-(chloromethyl)pyridine) | [2] |

| Boiling Point | 50 °C @ 0.5 Torr (for 2-chloro-5-(chloromethyl)pyridine) | [3] |

| Solubility | Insoluble in water (for 2-chloro-5-(chloromethyl)pyridine) | [3] |

Table 2: Physicochemical Properties of 5-(Chloromethyl)-2-ethoxypyridine and a Key Precursor.

Synthesis of 5-(Chloromethyl)-2-ethoxypyridine

There are two primary synthetic routes to 5-(Chloromethyl)-2-ethoxypyridine, each with its own advantages and considerations.

Chloromethylation of 2-Ethoxypyridine

This direct approach involves the electrophilic substitution of 2-ethoxypyridine. The reaction typically employs formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position of the pyridine ring[1].

Experimental Protocol: General Procedure for Chloromethylation

-

To a cooled solution of 2-ethoxypyridine in a suitable solvent, add a source of formaldehyde (e.g., paraformaldehyde).

-

Slowly introduce concentrated hydrochloric acid while maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, quench the reaction with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Nucleophilic Aromatic Substitution of 2-Chloro-5-(chloromethyl)pyridine

An alternative route involves the reaction of the readily available 2-chloro-5-(chloromethyl)pyridine with sodium ethoxide[1]. The ethoxy group displaces the chlorine atom at the 2-position of the pyridine ring in a nucleophilic aromatic substitution reaction.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Prepare a solution of sodium ethoxide in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO)[4].

-

Add 2-chloro-5-(chloromethyl)pyridine to the solution of sodium ethoxide.

-

Heat the reaction mixture to a temperature of around 100°C and maintain for several hours[4].

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.

-

Purify the residue via column chromatography to yield the final product.

Key Reactions and Applications

The primary utility of 5-(Chloromethyl)-2-ethoxypyridine lies in the reactivity of its chloromethyl group, which is susceptible to nucleophilic substitution. This allows for the facile introduction of the 2-ethoxypyridin-5-ylmethyl moiety into a wide range of molecules.

Nucleophilic Substitution Reactions

The chlorine atom of the chloromethyl group can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to form the corresponding substituted pyridines[1].

Caption: General scheme of nucleophilic substitution.

Application in Agrochemical Synthesis: Precursor to Imidacloprid

While 5-(chloromethyl)-2-ethoxypyridine itself is a valuable intermediate, its close analog, 2-chloro-5-(chloromethyl)pyridine (CCMP), is a crucial precursor in the synthesis of the widely used neonicotinoid insecticide, imidacloprid[4][5]. The synthesis involves the reaction of CCMP with N-nitroguanidine or 2-nitroiminoimidazolidine[1][5][6].

Caption: Synthesis of Imidacloprid from CCMP.

Signaling Pathway of Imidacloprid

Imidacloprid functions by interfering with the transmission of nerve impulses in insects[7]. It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system[3]. By binding to these receptors, it mimics the action of the neurotransmitter acetylcholine (ACh) but is not readily broken down by acetylcholinesterase. This leads to a persistent stimulation of the nAChRs, causing a blockage of the neuronal pathway, which results in paralysis and death of the insect[7]. Imidacloprid shows significantly higher binding affinity for insect nAChRs compared to mammalian receptors, which is the basis for its selective toxicity[7].

Caption: Mechanism of action of Imidacloprid.

Analytical Methods

The purity of 5-(chloromethyl)-2-ethoxypyridine and its reaction products is typically assessed by High-Performance Liquid Chromatography (HPLC). While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC method can be developed based on methods for similar pyridine derivatives.

Typical HPLC Parameters for Related Compounds:

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3) in an isocratic or gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 225 nm) |

| Column Temperature | 30 °C |

Table 3: Representative HPLC conditions for the analysis of pyridine derivatives[8]. Method development and validation according to ICH guidelines are essential for quantitative analysis[9].

Safety Information

As with all chlorinated organic compounds, 5-(chloromethyl)-2-ethoxypyridine and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The hydrochloride salt of the related 2-(chloromethyl)-5-ethoxypyridine is classified as acutely toxic if swallowed.

Conclusion

5-(Chloromethyl)-2-ethoxypyridine is a valuable and versatile intermediate in organic synthesis. Its commercial availability and the well-established reactivity of its chloromethyl group make it an attractive starting material for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 2. Imidacloprid General Fact Sheet [npic.orst.edu]

- 3. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 4. 5-(Chloromethyl)-2-ethoxypyridine | 101990-71-0 | Benchchem [benchchem.com]

- 5. dayilongagrochemical.com [dayilongagrochemical.com]

- 6. CN105924428A - Method for synthesizing imidacloprid - Google Patents [patents.google.com]

- 7. Imidacloprid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Reactivity of the chloromethyl group in pyridine derivatives

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloromethylpyridine derivatives are a class of heterocyclic compounds of significant interest in synthetic organic chemistry and drug development. Their utility lies in the dual reactivity offered by the pyridine ring and the highly versatile chloromethyl group (-CH₂Cl). This group serves as a reactive electrophilic center, making these compounds valuable precursors and key intermediates for introducing the pyridylmethyl moiety into a wide range of molecular structures.[1][2] They are instrumental in the synthesis of pharmaceuticals, including proton pump inhibitors like revaprazan, and various other bioactive molecules.[1]

This technical guide provides a comprehensive overview of the core principles governing the reactivity of the chloromethyl group in the three structural isomers: 2-, 3-, and 4-chloromethylpyridine. It covers the primary reaction mechanisms, factors influencing these pathways, and common chemical transformations. Furthermore, this document includes detailed experimental protocols for key reactions and summarizes quantitative data to aid in experimental design and application.

Fundamental Reactivity and Isomeric Effects

The reactivity of the chloromethyl group is fundamentally governed by the carbon-chlorine bond. The high electronegativity of the chlorine atom polarizes the bond, rendering the methylene carbon electron-deficient and thus susceptible to attack by nucleophiles.[3] The pyridine ring, being an electron-withdrawing heterocycle, further enhances the electrophilicity of this carbon center.

The position of the chloromethyl group relative to the nitrogen atom in the pyridine ring has a profound impact on its reactivity due to a combination of inductive and resonance effects.

-

2-Chloromethylpyridine & 4-Chloromethylpyridine: In these isomers, the nitrogen atom can stabilize the transition state of nucleophilic substitution reactions through resonance. The nitrogen can delocalize the developing negative charge on the leaving group, thereby facilitating its departure. This effect is particularly pronounced in the 4-position. These isomers are generally more reactive towards nucleophilic substitution compared to the 3-isomer.[4]

-

3-Chloromethylpyridine: The chloromethyl group at the 3-position is primarily influenced by the inductive effect of the ring nitrogen. It does not benefit from the same degree of resonance stabilization as the 2- and 4-isomers, often resulting in comparatively lower reactivity in SN2 reactions.

Nucleophilic Substitution Reactions

The most common transformation involving the chloromethyl group is nucleophilic substitution, where an electron-rich nucleophile replaces the chloride ion.[5] These reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[6][7]

Caption: General pathway for nucleophilic substitution on a chloromethylpyridine.

The SN2 Mechanism

The SN2 mechanism is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[8] This "backside attack" results in an inversion of stereochemistry if the carbon is chiral.[8] The reaction rate is dependent on the concentration of both the chloromethylpyridine substrate and the nucleophile.[7]

The SN1 Mechanism

The SN1 mechanism is a two-step process. The first, and rate-determining, step involves the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[3] This is followed by a rapid attack of the nucleophile on the carbocation.[3] Because the nucleophile can attack from either face of the planar carbocation, this mechanism typically leads to racemization if the carbon center is chiral.[8] The rate depends only on the concentration of the substrate.[7]

Factors Influencing the Reaction Mechanism

The preferred reaction pathway (SN1 vs. SN2) is dictated by several key factors:

-

Structure of the Substrate: The chloromethyl group is a primary halide, which strongly favors the SN2 mechanism due to minimal steric hindrance.[9] The SN1 pathway is generally disfavored as primary carbocations are unstable.

-

Strength of the Nucleophile: Strong nucleophiles (e.g., OH⁻, CN⁻, R-S⁻) favor the SN2 pathway as they actively participate in the rate-determining step.[10][11] Weak nucleophiles (e.g., H₂O, R-OH) are less reactive and may allow for the SN1 mechanism if a stable carbocation can be formed.[9]

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions because they solvate the cation but not the nucleophile, enhancing its reactivity.[10] Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, favoring the SN1 pathway, and can also solvate and weaken the nucleophile through hydrogen bonding.[9]

-

Leaving Group: The chloride ion is a good leaving group, being the conjugate base of a strong acid (HCl). Its ability to stabilize a negative charge facilitates both SN1 and SN2 reactions.[10]

Caption: Logical flow for determining the favored substitution mechanism.

Other Key Transformations

While nucleophilic substitution is the most prominent reaction, the chloromethyl group and the pyridine scaffold can undergo other important transformations.

-

Oxidation and Reduction: The chloromethyl group can be oxidized or reduced under specific conditions to yield different pyridine derivatives, such as pyridyl aldehydes or methylpyridines, respectively.[1]

-

Coupling Reactions: Chloromethylpyridines can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds, further expanding their synthetic utility.[1]

Quantitative Data and Experimental Protocols

Data Summary Tables

The following tables summarize quantitative data for the synthesis and reactions of chloromethylpyridine derivatives, compiled from various sources.

Table 1: Synthesis of Chloromethylpyridine Derivatives

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 2-Picoline-N-oxide | Phosphoryl chloride, Triethylamine | - | 2-Chloromethylpyridine | 90% conversion | [4] |

| 2-Methyl-pyridine | Trichloroisocyanuric acid, DMF | Chloroform, Reflux | 2-Chloromethylpyridine HCl | 64.4 | [12] |

| 3-Pyridinemethanol | Thionyl chloride | - | 3-Chloromethylpyridine HCl | High | [13] |

| 2,3-Lutidine | 1. RuCl₃·3H₂O, O₂ 2. Cl₂ 3. NaSH, MeI 4. H₂O₂ 5. PCl₃ 6. TCCA | Multi-step synthesis | 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | 82 (final step) | [14] |

| 2,3-Bis(hydroxymethyl)pyridine HCl | Thionyl chloride, DMF | Toluene, 45°C | 2,3-Bis-chloromethylpyridine HCl | Not specified |[15] |

Table 2: Nucleophilic Substitution Reactions of Chloromethylpyridines

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 4-Chloromethyl-1,4-dihydropyridine | Thiocyanate | Not specified | 4-Thiocyanatomethyl-1,4-dihydropyridine | Not specified | [16] |

| 4-Chloromethyl-1,4-dihydropyridine | Thiourea | Not specified | Dihydropyridine derivative | Not specified | [16] |

| 2-Chloro-5-(chloromethyl)pyridine | Hydrazine | Flow reactor, 90°C | 2-Chloro-5-(hydrazinylmethyl)pyridine | 70 | [17] |

| 2-Bromo-6-hydroxymethylpyridine | Thionyl chloride | Not specified | 2-Bromo-6-chloromethylpyridine | Not specified |[18] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethylpyridine Hydrochloride [12]

-

Reactants: 2-methyl-pyridine (200 g, 2.15 moles), dimethylformamide (DMF, 14 g), chloroform (750 ml), trichloroisocyanuric acid (300 g, 1.29 mole, min. 90% available chlorine).

-

Procedure:

-

A solution of 2-methyl-pyridine and DMF in chloroform is heated to reflux.

-

Trichloroisocyanuric acid is added in portions over 50 minutes, maintaining reflux.

-

The mixture is stirred for an additional 2 hours, then cooled and filtered under vacuum.

-

The filtrate is washed with 100 ml of 5% sodium hydroxide solution.

-

The organic (chloroform) phase is dried over MgSO₄ and filtered.

-

Dry hydrogen chloride gas (100 g, 2.74 moles) is bubbled through the filtrate, which is then evaporated to dryness under vacuum.

-

The residue is triturated with 250 ml of dry acetone, stirred, and filtered under vacuum.

-

The resulting precipitate is washed with a small amount of acetone and dried to yield 2-chloromethyl-pyridine hydrochloride.

-

-

Yield: 227 g total (64.4%).

Caption: Experimental workflow for the synthesis of 2-chloromethylpyridine HCl.

Protocol 2: Synthesis of 3-(Chloromethyl)pyridine Hydrochloride [13]

-

Reactants: 3-methylpyridine, potassium permanganate, methanol, thionyl chloride.

-

Procedure (Multi-step):

-

Oxidation: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate (molar ratio 1:2.1-2.3) in water at 85-90°C. The reaction mixture is then acidified, cooled, and filtered.

-

Esterification: The resulting 3-picolinic acid is reacted with methanol under acidic conditions to produce methyl pyridine-3-carboxylate.

-

Reduction: The methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.

-

Chlorination: 3-pyridinemethanol is reacted with thionyl chloride (molar ratio 1:1.1-1.3) to yield the final product, 3-(chloromethyl)pyridine hydrochloride.

-

Safety Considerations

Chloromethylpyridine derivatives are reactive alkylating agents and should be handled with caution.[19] They are classified as irritants and are harmful if ingested, inhaled, or absorbed through the skin.[20][21] Exposure can cause severe irritation to the skin, eyes, mucous membranes, and respiratory tract.[20] Due to their reactivity, they are often stored as hydrochloride salts, which are typically more stable, crystalline solids.[1][21] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The chloromethyl group in pyridine derivatives provides a reliable and versatile handle for synthetic transformations, primarily through nucleophilic substitution reactions. The reactivity is significantly influenced by the position of the substituent on the pyridine ring, with the 2- and 4-isomers generally being more reactive than the 3-isomer. For these primary halides, the SN2 mechanism is strongly favored, and reaction outcomes can be effectively controlled by the judicious choice of nucleophile and solvent. The accessibility of these compounds and the predictability of their reactions make them indispensable building blocks for the synthesis of complex molecules in the pharmaceutical and materials science industries.

References

- 1. 4-Chloro-2-(chloromethyl)pyridine hydrochloride | 119396-04-2 | Benchchem [benchchem.com]

- 2. 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1 | Benchchem [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 14. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine : Oriental Journal of Chemistry [orientjchem.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. memorial.scholaris.ca [memorial.scholaris.ca]

- 17. researchgate.net [researchgate.net]

- 18. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]

- 19. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 20. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of the Ethoxy Group in the Reactivity of 5-(Chloromethyl)-2-ethoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction